molecular formula C18H19Cl2N3O2 B1665668 Azo-mustard CAS No. 4213-40-5

Azo-mustard

Cat. No.: B1665668
CAS No.: 4213-40-5
M. Wt: 380.3 g/mol
InChI Key: JRQFCUCILBFUNR-QURGRASLSA-N
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Description

2-({4-[bis(2-chloroethyl)amino]-2-methylphenyl}diazenyl)benzoic acid is a nitrogen mustard.

Scientific Research Applications

Azo Compounds in Cancer Research

The chemistry and pharmacology of nitrogen mustards have been summarized, highlighting the role of azo compounds in cancer research. Azo compounds, particularly p-phenylazo derivatives of NN-bischloroethylaniline, are significant in the chemotherapy of cancer due to their "latent activity." The study discusses the rates of reduction of 4–NN-bis-2″-chloroethylamino-azobenzene derivatives in relation to their tumor-growth-inhibiting properties (Warwick, 2008).

Mustard Cropping System and Soil Quality

Research has shown that integrated nutrient management, including biofertilizers like Azotobacter and phosphate-solubilizing bacteria, improves soil quality in a mustard cropping system. This approach enhances soil porosity, water holding capacity, and the availability of essential nutrients like nitrogen, phosphorus, potassium, and micronutrients, contributing to overall soil health and increased crop yield (Mondal et al., 2015).

Mustard Essential Oil as Antimicrobial Agent

Mustard essential oil has been identified as an effective antimicrobial agent against pathogens like Escherichia coli O157:H7 and Salmonella typhi. The oil impacts the cell membrane integrity of these bacteria, influencing intracellular components such as ATP concentration and pH levels, suggesting its potential use in controlling microbial contamination in various settings (Turgis et al., 2009).

Genetic and Epigenetic Perspectives in Treating Mustard-Related Cancers

A study on sulfur mustard, a chemical weapon with carcinogenic potential, explores the genetic and epigenetic mechanisms involved in its carcinogenicity. It emphasizes the potential of gene therapeutics, cancer vaccines, and epigenetic medications for treating malignancies associated with sulfur mustard exposure, offering new avenues for therapeutic interventions (Rahmani & Abdollahi, 2017).

Influence of Biofertilizers on Mustard Growth and Yield

Studies have demonstrated that the use of biofertilizers, like Azotobacter, significantly enhances the growth and yield of mustard crops. The application of biofertilizers leads to higher plant height, increased number of branches, improved soil organic matter, and enhanced availability of nutrients such as nitrogen, phosphorus, and potassium, contributing to higher yields (Vidmahe et al., 2022).

Properties

4213-40-5

Molecular Formula

C18H19Cl2N3O2

Molecular Weight

380.3 g/mol

IUPAC Name

2-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]diazenyl]benzoic acid

InChI

InChI=1S/C18H19Cl2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25)

InChI Key

JRQFCUCILBFUNR-QURGRASLSA-N

SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2C(=O)O

Canonical SMILES

CC1=C(C=CC(=C1)N(CCCl)CCCl)N=NC2=CC=CC=C2C(=O)O

Appearance

Solid powder

4213-40-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AI 3-26381;  AI-3-26381;  AI3-26381; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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